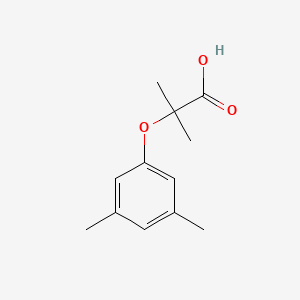

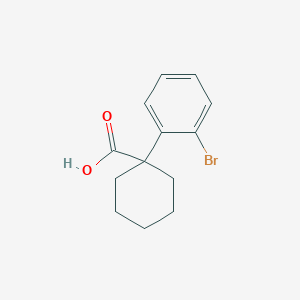

2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid” is available from Sigma-Aldrich . Another compound, “2-(3,5-dimethylphenoxy)propanoic acid”, is available from Santa Cruz Biotechnology . The synthesis of “2-(3,5-DIMETHYLPHENOXY)PROPANOIC ACID” from Phenol, 3,5-dimethyl-, sodium salt (1:1) and ethyl (±)-2-bromopropionate has also been reported .Molecular Structure Analysis

The molecular structure of similar compounds, such as “2-(3,5-Dimethylphenoxy)butanoic acid” and “2-(3,5-Dimethylphenoxy)propanoic acid”, have been analyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(3,5-DIMETHYLPHENOXY)-ETHANOL”, have been reported. It has a melting point of 41 °C, a boiling point of 129-131 °C (Press: 4 Torr), and a density of 1.038±0.06 g/cm3 .Scientific Research Applications

Thermochemical Properties and Phase Transition

Research by Verevkin (2000) focused on the thermochemical properties of monocarboxylic acids, including 2-methylpropanoic acid, a component related to 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid. The study meticulously measured standard molar enthalpies of vaporization or sublimation using the transpiration method and correlation gas chromatography. A group-additivity predictive scheme was developed based on these measurements, offering a method to predict gaseous enthalpies of formation for various compounds, including 2-methylpropanoic acid derivatives Verevkin (2000).

Vibrational Spectroscopic Investigation

Priya, Benitta, and James (2011) conducted a vibrational spectroscopic investigation on a compound structurally similar to this compound, namely 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid (Gemfibrozil). The study involved growing colorless crystals of the compound and analyzing them using FT-IR and FT-Raman spectra. The molecular structure was optimized using density functional theory, and the study provided insights into the molecule's stability, electron density distribution, and intra-molecular charge transfer, which are crucial for understanding the physicochemical characteristics of related compounds Priya, Benitta, & James (2011).

Catalyzed Transformations

Merle et al. (2009) explored the catalyzed transformations of compounds like 2-methylpropane and 2-methylpropene, which share structural features with this compound. The study highlighted the transformation of these compounds to their respective derivatives using an alumina-supported tungsten hydride catalyst, demonstrating the potential for chemical transformations and syntheses related to this compound Merle et al. (2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3,5-dimethylphenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-5-9(2)7-10(6-8)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWGTMNDGSAUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)

![2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B2587354.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2587355.png)

![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)

![N-(5-chloro-2-methoxyphenyl)-2-(tetrahydrofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2587358.png)

![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2587371.png)